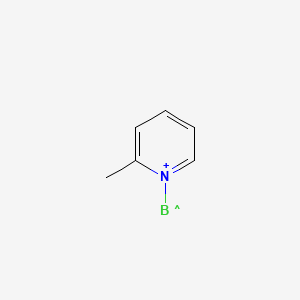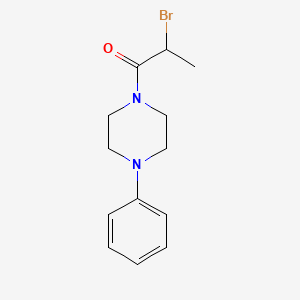
Agatolimod sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agatolimod sodium is a synthetic 24-mer oligonucleotide containing three CpG motifs. It is known for its potential antineoplastic and immunostimulatory activities. This compound selectively targets Toll-like receptor 9 (TLR9), thereby activating dendritic and B cells and stimulating cytotoxic T cell and antibody responses against tumor cells bearing tumor antigens .
Métodos De Preparación
Agatolimod sodium is synthesized through a series of oligonucleotide synthesis steps. The sequence for this compound is 5’-TCGTCGTTTTGTCGTTTTGTCGTT-3’ . The synthesis involves the use of phosphorothioate linkages to enhance stability and resistance to nuclease degradation. The industrial production of this compound involves solid-phase synthesis, where the oligonucleotide is assembled on a solid support, followed by deprotection and purification steps .
Análisis De Reacciones Químicas
Agatolimod sodium primarily undergoes reactions typical of oligonucleotides. These include:
Oxidation and Reduction: The phosphorothioate linkages can undergo oxidation and reduction reactions.
Substitution: The oligonucleotide can participate in substitution reactions, particularly at the phosphorothioate linkages.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like dithiothreitol. The major products formed from these reactions are shorter oligonucleotide fragments or modified oligonucleotides .
Aplicaciones Científicas De Investigación
Agatolimod sodium has a wide range of scientific research applications:
Cancer Research: It has been tested for the prevention and treatment of various cancers, including breast cancer and melanoma
Immunotherapy: This compound is used as an immunostimulant to enhance the immune response against tumors and infectious diseases.
Vaccine Adjuvant: It is used as an adjuvant in vaccines to boost the immune response.
Allergy and Asthma Research: The compound has been studied for its potential in treating allergies and asthma by modulating the immune response.
Mecanismo De Acción
Agatolimod sodium exerts its effects by targeting Toll-like receptor 9 (TLR9). Upon binding to TLR9, it activates dendritic cells and B cells, leading to the production of cytokines and the stimulation of cytotoxic T cells and antibody responses. This activation enhances the immune system’s ability to recognize and attack tumor cells and pathogens .
Comparación Con Compuestos Similares
Agatolimod sodium is unique due to its specific sequence and structure, which make it an optimal CpG oligodeoxynucleotide for human use. Similar compounds include:
CpG 7909: Another TLR9 agonist with a different sequence but similar immunostimulatory properties.
ODN 2006: A class B CpG oligodeoxynucleotide with similar applications in cancer and immunotherapy.
PF-3512676: Another synthetic CpG oligodeoxynucleotide with comparable immunostimulatory effects.
These compounds share the common feature of being TLR9 agonists, but this compound is distinguished by its specific sequence and enhanced stability due to phosphorothioate linkages .
Propiedades
Fórmula molecular |
C236H280N70Na23O133P23S23 |
|---|---|
Peso molecular |
8204 g/mol |
Nombre IUPAC |
tricosasodium;1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C236H303N70O133P23S23.23Na/c1-91-47-287(223(333)269-193(91)309)157-23-105(308)130(394-157)62-370-440(347,463)418-107-25-158(283-19-15-153(237)253-219(283)329)395-131(107)63-372-457(364,480)434-123-41-175(301-85-247-181-187(301)257-213(241)263-207(181)323)412-148(123)80-388-452(359,475)429-118-36-170(296-56-100(10)202(318)278-232(296)342)400-136(118)68-376-442(349,465)419-109-27-160(285-21-17-155(239)255-221(285)331)397-133(109)65-374-459(366,482)436-125-43-177(303-87-249-183-189(303)259-215(243)265-209(183)325)413-149(125)81-389-455(362,478)432-121-39-173(299-59-103(13)205(321)281-235(299)345)407-143(121)75-383-447(354,470)424-114-32-166(292-52-96(6)198(314)274-228(292)338)403-139(114)71-379-445(352,468)422-113-31-165(291-51-95(5)197(313)273-227(291)337)406-142(113)74-382-450(357,473)427-117-35-169(295-55-99(9)201(317)277-231(295)341)410-146(117)78-386-462(369,485)439-128-46-180(306-90-252-186-192(306)262-218(246)268-212(186)328)416-152(128)84-392-454(361,477)431-120-38-172(298-58-102(12)204(320)280-234(298)344)402-138(120)70-378-444(351,467)421-110-28-161(286-22-18-156(240)256-222(286)332)398-134(110)66-375-460(367,483)437-126-44-178(304-88-250-184-190(304)260-216(244)266-210(184)326)414-150(126)82-390-456(363,479)433-122-40-174(300-60-104(14)206(322)282-236(300)346)408-144(122)76-384-448(355,471)425-115-33-167(293-53-97(7)199(315)275-229(293)339)404-140(115)72-380-446(353,469)423-112-30-164(290-50-94(4)196(312)272-226(290)336)405-141(112)73-381-449(356,472)426-116-34-168(294-54-98(8)200(316)276-230(294)340)409-145(116)77-385-461(368,484)438-127-45-179(305-89-251-185-191(305)261-217(245)267-211(185)327)415-151(127)83-391-453(360,476)430-119-37-171(297-57-101(11)203(319)279-233(297)343)401-137(119)69-377-443(350,466)420-108-26-159(284-20-16-154(238)254-220(284)330)396-132(108)64-373-458(365,481)435-124-42-176(302-86-248-182-188(302)258-214(242)264-208(182)324)411-147(124)79-387-451(358,474)428-111-29-163(289-49-93(3)195(311)271-225(289)335)399-135(111)67-371-441(348,464)417-106-24-162(393-129(106)61-307)288-48-92(2)194(310)270-224(288)334;;;;;;;;;;;;;;;;;;;;;;;/h15-22,47-60,85-90,105-152,157-180,307-308H,23-46,61-84H2,1-14H3,(H,347,463)(H,348,464)(H,349,465)(H,350,466)(H,351,467)(H,352,468)(H,353,469)(H,354,470)(H,355,471)(H,356,472)(H,357,473)(H,358,474)(H,359,475)(H,360,476)(H,361,477)(H,362,478)(H,363,479)(H,364,480)(H,365,481)(H,366,482)(H,367,483)(H,368,484)(H,369,485)(H2,237,253,329)(H2,238,254,330)(H2,239,255,331)(H2,240,256,332)(H,269,309,333)(H,270,310,334)(H,271,311,335)(H,272,312,336)(H,273,313,337)(H,274,314,338)(H,275,315,339)(H,276,316,340)(H,277,317,341)(H,278,318,342)(H,279,319,343)(H,280,320,344)(H,281,321,345)(H,282,322,346)(H3,241,257,263,323)(H3,242,258,264,324)(H3,243,259,265,325)(H3,244,260,266,326)(H3,245,261,267,327)(H3,246,262,268,328);;;;;;;;;;;;;;;;;;;;;;;/q;23*+1/p-23/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,440?,441?,442?,443?,444?,445?,446?,447?,448?,449?,450?,451?,452?,453?,454?,455?,456?,457?,458?,459?,460?,461?,462?;;;;;;;;;;;;;;;;;;;;;;;/m0......................./s1 |
Clave InChI |
QUWFSKKBMDKAHK-SBOJBMMISA-A |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@@H]8COP(=S)([O-])O[C@H]9C[C@@H](O[C@@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1CO)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)




![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)

![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)


![5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)



